Product packaging for Ethyl 4-hydroxy-2-naphthoate(Cat. No.:CAS No. 91307-39-0)

Ethyl 4-hydroxy-2-naphthoate

Cat. No.: B1600822
CAS No.: 91307-39-0
M. Wt: 216.23 g/mol
InChI Key: QMCMRBCASLXWFT-UHFFFAOYSA-N
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Description

Contextualization within Naphthoate Chemistry

Naphthoate chemistry is a specialized area of organic chemistry that focuses on the synthesis, properties, and applications of naphthalene (B1677914) carboxylic acid derivatives. youtube.com These compounds are valued for their rigid, planar structure and their ability to be functionalized at various positions on the naphthalene ring. The presence of both a hydroxyl (-OH) and an ethyl ester (-COOCH₂CH₃) group on the naphthalene scaffold of ethyl 4-hydroxy-2-naphthoate provides multiple sites for chemical modification. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules. The historical development of naphthoate ester chemistry has laid the groundwork for understanding how modifications to the naphthalene core can lead to compounds with specific desired properties.

Significance of Hydroxynaphthoate Derivatives in Chemical Science

Hydroxynaphthoate derivatives, as a class, are of considerable interest in chemical science. The hydroxyl group can act as a hydrogen bond donor and can be converted into other functional groups, while the naphthoate moiety provides a stable aromatic platform. This combination of features makes them valuable precursors in the synthesis of a wide array of compounds, including those with potential biological and material science applications. ossila.com For instance, derivatives of hydroxynaphthoic acid have been investigated for their potential as anti-inflammatory and antibacterial agents. ossila.com The strategic placement of hydroxyl and ester groups on the naphthalene ring system is a key factor in designing molecules with specific functions. vulcanchem.com

Overview of Research Trajectories

Research involving this compound and its derivatives has followed several key trajectories. A significant area of investigation is its use as a starting material or intermediate in the synthesis of more complex organic molecules. For example, it can be a precursor for the synthesis of various substituted naphthalenes. researchgate.netlookchem.com The reactivity of both the hydroxyl and ester groups allows for a range of chemical transformations, enabling the construction of intricate molecular architectures. titech.ac.jpacs.org Furthermore, the core structure of this compound is a motif found in compounds studied for their potential biological activities, driving research into the synthesis of its analogs. ossila.comresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Boiling Point 401.6°C at 760 mmHg
Density 1.225 g/cm³
Flash Point 176.7°C
Purity Typically ≥95%

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly. chemsrc.comfluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B1600822 Ethyl 4-hydroxy-2-naphthoate CAS No. 91307-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCMRBCASLXWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517571
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91307-39-0
Record name Ethyl 4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Hydroxy 2 Naphthoate and Its Derivatives

Established Synthetic Routes to Ethyl 4-hydroxy-2-naphthoate and Analogs

The construction of the polysubstituted naphthalene (B1677914) ring system is a cornerstone of organic synthesis, with various methods developed to achieve this goal efficiently and with high regioselectivity. These methods often rely on cyclization reactions that build the fused ring structure from acyclic or monocyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the naphthol skeleton. Various strategies have been developed that utilize intramolecular cyclization to form the naphthalene core.

One prominent method is the electrophilic cyclization of arene-containing propargylic alcohols. This reaction proceeds under mild conditions and can be induced by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov The process involves a 6-endo-dig cyclization that is highly regioselective, allowing for the controlled synthesis of polysubstituted naphthalenes and 2-naphthols. nih.govacs.org This methodology is tolerant of a wide range of functional groups. nih.gov

Another approach involves the oxidative cyclization of precursors like 2-alkenylphenyl alkynyl ketones to yield substituted naphthols. researchgate.net Furthermore, tandem reactions that combine a Friedel–Crafts reaction with cyclization offer an efficient route. For instance, a continuous flow procedure using readily available arylacetyl chlorides and alkynes can rapidly produce a library of β-naphthols in high yields. rsc.org Cascade multicomponent condensations, such as the reaction of a naphthol, formaldehyde, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water, also provide an environmentally benign pathway to complex polycyclic derivatives, demonstrating the versatility of cyclization strategies. acs.org

Stobbe Condensation and Friedel–Crafts Cyclization for Naphthoate Cores

A powerful and widely used strategy for constructing the core structure of naphthoates involves a sequence of Stobbe condensation followed by a Friedel–Crafts cyclization. The Stobbe condensation typically reacts a ketone or aldehyde with a succinic acid ester, such as diethyl succinate, in the presence of a strong base. This reaction forms an alkylidene succinic acid or a related half-ester, which is a key intermediate.

Following the condensation, an intramolecular Friedel–Crafts cyclization is employed to form the naphthalene ring system. This acid-catalyzed acylation closes the ring, generating the appropriately functionalized naphthalene precursor. acs.org This sequence is a well-known and reliable process for the synthesis of naphthols and their derivatives. orgsyn.org The utility of this approach has been demonstrated in the synthesis of various biologically significant compounds and can be facilitated by microwave assistance to improve reaction efficiency. researchgate.netgoogle.com For example, this method has been used to furnish amino-substituted 4-hydroxy-2-naphthoic esters. researchgate.net

Derivatization Strategies and Functionalization

Once the this compound scaffold is obtained, it can be subjected to various derivatization and functionalization reactions to produce a range of complex molecules with diverse properties.

Synthesis of Naphthoquinone Derivatives from this compound Precursors

The phenolic hydroxyl group of this compound and its analogs makes them ideal precursors for the synthesis of naphthoquinone derivatives through oxidation. The conversion of the electron-rich naphthol system to the corresponding 1,4-naphthoquinone (B94277) is a key transformation.

Research has shown that starting from Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate, various oxidizing agents can be employed to achieve this conversion. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been found to be an effective reagent for this oxidation, affording the desired naphthoquinones in acceptable to good yields. nih.gov The functionalization of the side chain on the naphthol precursor allows for the synthesis of a variety of substituted naphthoquinones. researchgate.net

Table 1: Synthesis of Naphthoquinone Derivatives from an this compound Analog This table is based on data from the synthesis starting with Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate.

EntryPrecursor CompoundProduct NaphthoquinoneYield (%)
1Naphthol derivative 13 Naphthoquinone 14 63
2Naphthol derivative 15 Naphthoquinone 16 62

Data sourced from Ourhzif et al. (2020). nih.gov

Preparation of Ethyl 1-Aryl-4-hydroxy-2-naphthoate Compounds

The introduction of an aryl substituent onto the naphthalene core represents a significant functionalization. While direct arylation at the C1 position of this compound can be challenging, synthetic methods have been developed for closely related analogs, such as Ethyl 1-hydroxy-4-phenyl-2-naphthoate.

A patented method describes the synthesis of this compound through a reaction involving phenylacetylene (B144264) and ethyl benzoylacetate. google.com The reaction conditions can be varied to optimize the yield of the desired 1-hydroxy-4-phenyl-2-naphthoate product. google.com This approach highlights a strategy for constructing aryl-substituted naphthoates, which are valuable intermediates in medicinal chemistry and materials science.

Table 2: Synthesis of Ethyl 1-hydroxy-4-phenyl-2-naphthoate This table summarizes data from various reaction conditions reported in patent CN108329061A.

EntryReagentsSolventTemperature & TimeYield (%)
1Phenylacetylene, Ethyl benzoylacetate, N-bromosuccinimide, Tert-butyl hydroperoxide1,4-dioxane80°C, 24h52
2Phenylacetylene, Ethyl benzoylacetate, N-bromophthalimide, Bromoethylamine hydrobromide, Tert-butyl hydroperoxideIsopropanol90°C, 24h65

Data sourced from patent CN108329061A. google.com

Introduction of Halogenated Moieties (e.g., Fluorination) and Subsequent Elaboration

The strategic introduction of halogen atoms onto the this compound scaffold serves as a critical step for subsequent molecular elaboration, often enhancing biological activity or providing a handle for further chemical transformations. The fluorination of the naphthoic acid core, for instance, has been achieved using electrophilic fluorinating agents.

One documented method involves the preparation of ethyl 3-fluoro-4-hydroxy-7-bromo-2-naphthoate. sci-hub.se This transformation was accomplished using N-fluoropyridinium triflate as the fluorine source. The presence of both fluoro and bromo substituents offers dual points for further functionalization. In a subsequent elaboration step, the newly introduced fluorine atom can be displaced by a hydroxide (B78521) group to yield the corresponding 3-hydroxy derivative, demonstrating the utility of halogenation as a precursor to other functional groups. sci-hub.se The bromination of the parent 3-hydroxy-2-naphthoic acid structure is also a common strategy, typically employing N-bromosuccinimide (NBS) or bromine in a solvent like acetic acid to selectively introduce a bromine atom at the 4-position. These halogenated intermediates are pivotal in the synthesis of complex derivatives, including those with applications in medicinal chemistry. sci-hub.se

Table 1: Examples of Halogenation Reactions on the Naphthoic Acid Core

Starting Material Reagent Product Reference
Ethyl 4-hydroxy-7-bromo-2-naphthoate N-Fluoropyridinium triflate Ethyl 3-fluoro-4-hydroxy-7-bromo-2-naphthoate sci-hub.se
3-Hydroxy-2-naphthoic acid Bromine / Acetic Acid 4-Bromo-3-hydroxy-2-naphthoic acid

Amination and Regioselective Separation of Isomers (e.g., 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids)

The synthesis of amino-substituted derivatives of 4-hydroxy-2-naphthoic acid often results in a mixture of regioisomers, necessitating efficient separation methods. A notable example is the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids, which have been prepared via a microwave-assisted pathway. researchgate.net The synthetic route can begin with a Wittig reaction, followed by selective reduction of a nitro group, and then a ring closure via microwave-assisted Friedel-Crafts acylation. researchgate.net Subsequent hydrolysis and esterification yield a mixture of the 5-amino and 7-amino substituted naphthoic esters. researchgate.net

A highly efficient method for the separation of these isomers exploits the differential reactivity of the amino group in the 5- and 7-positions. researchgate.netunisa.itpublicationslist.orginventaire.io The separation of ethyl 5-amino-4-hydroxy-2-naphthoate and ethyl 7-amino-4-hydroxy-2-naphthoate can be conveniently achieved by treating the isomeric mixture with cobalt(II) acetate (B1210297). researchgate.net The 5-amino isomer forms an insoluble cobalt(II) complex salt, which precipitates from the solution, allowing for its separation by filtration. The 7-amino isomer remains in the methanolic solution and can be recovered after removal of the precipitate. researchgate.net This regioselective separation is crucial for the development of focused compound libraries for biological screening. researchgate.net

Another amination approach involves the reduction of a nitro-substituted precursor. For example, methyl 4-amino-3-hydroxy-2-naphthoate can be synthesized from its corresponding 4-nitro derivative using iron powder and ammonium chloride in a methanol-water solvent system. nih.gov

Table 2: Regioselective Separation of Amino-4-hydroxy-2-naphthoate Isomers

Isomer Mixture Reagent Conditions Result Reference
Ethyl 5-amino- and 7-amino-4-hydroxy-2-naphthoate Cobalt(II) acetate tetrahydrate in AcOH/AcONa buffer Methanol, 50°C, 3 h 5-amino isomer precipitates as a cobalt(II) complex; 7-amino isomer remains in solution. researchgate.net

Esterification and Carboxylic Acid Functionalization

The carboxylic acid group of 4-hydroxy-2-naphthoic acid and its derivatives is a versatile functional handle for various transformations, most commonly esterification and amidation. cymitquimica.com These reactions are fundamental for creating derivatives with tailored properties, such as prodrugs with improved pharmacokinetic profiles. nih.gov

Esterification can be achieved through several standard and specialized methods. For instance, the methyl ester of 6-hydroxy-2-naphthoic acid can be prepared via the carbonylation of 6-bromo-2-naphthol (B32079) in the presence of a palladium catalyst and methanol. google.com More complex esters can be synthesized to serve as prodrugs. An N,N-dimethylamidomethyl ester was prepared from its parent carboxylic acid by reacting it with 2-chloro-N,N-dimethylacetamide in the presence of cesium carbonate (Cs₂CO₃) as a base. nih.gov

Further functionalization of the carboxylic acid or its ester can lead to a wide array of derivatives. The formation of amides is a common strategy, often employed in the synthesis of biologically active compounds. google.com Additionally, the ester can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. researchgate.net This hydrazide derivative serves as a key intermediate for synthesizing hydrazones. researchgate.net The Mitsunobu reaction provides another route for functionalization, as demonstrated by the synthesis of methyl 3-hydroxy-5-(3-pyridylmethoxy)-2-naphthoate from methyl 3,5-dihydroxy-2-naphthoate using triphenylphosphine (B44618) and diisopropylazodicarboxylate. google.com

Table 3: Methods for Esterification and Carboxylic Acid Functionalization

Substrate Reagent(s) Product Type Reference
4-Phenyl-2-naphthoic acid derivative 2-Chloro-N,N-dimethylacetamide, Cs₂CO₃ N,N-dimethylamidomethyl ester nih.gov
3-Hydroxy-5-(3-pyridylmethoxy)-2-naphthoic acid Amine, coupling agents Naphthamide google.com
Ester derivative Hydrazine hydrate Hydrazide researchgate.net
Methyl 3,5-dihydroxy-2-naphthoate 3-Pyridinemethanol, PPh₃, DIAD Ether/Ester google.com

Novel Synthetic Approaches and Reaction Mechanisms

Lewis-Acid-Catalyzed Acyl Shifts in Naphthoic Acid Ester Formation

A novel and unexpected synthetic route to hydroxynaphthoic acid esters involves a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadiene precursors. nih.govnih.govacs.org This methodology provides access to new substitution patterns on the naphthoic acid core. nih.gov The reaction is catalyzed by various Lewis acids, with boron trifluoride diethyl etherate (BF₃·OEt₂) emerging as a highly efficient catalyst for promoting the acyl shift at room temperature in a solvent such as 1,2-dichloroethane. nih.gov

The proposed mechanism for the formation of 1-hydroxy-2-naphthoic acid esters initiates with the coordination of the Lewis acid to the oxygen of the oxa-bridge in the oxabenzonorbornadiene substrate. nih.gov This is followed by the heterolytic cleavage of a C-O bond, leading to the formation of a stable allylic and benzylic carbocation at the C4 position. nih.gov Subsequently, a 1,2-acyl shift occurs, which is a relatively rare event for electron-deficient acyl groups. The rearrangement concludes with rearomatization through proton loss and subsequent hydrolytic workup to release the final 1-hydroxy-2-naphthoic acid ester product. nih.gov The reaction requires stoichiometric amounts of the Lewis acid, supporting the formation of a stable O-B bond during the process. nih.gov

Table 4: Optimization of Lewis Acids for Acyl Shift Reaction

Lewis Acid Equivalents Temperature Yield of Naphthoic Acid Ester Reference
BF₃·OEt₂ 1.0 Room Temp 84% nih.gov
BCl₃ 1.0 Room Temp 76% nih.gov
SnCl₄ 1.0 Room Temp 45% nih.gov
TiCl₄ 1.0 Room Temp 23% nih.gov
AlCl₃ 1.0 Room Temp 15% nih.gov

One-Step Condensation Reactions for Hydrazide Derivatives

Hydrazide and hydrazone derivatives of the naphthoic acid scaffold are valuable compounds, often synthesized for their potential biological activities. A straightforward and efficient method for their preparation is a one-step condensation reaction. rsc.org This approach is used to synthesize novel hydrazone chemosensors by reacting 3-hydroxy-2-naphthohydrazide (B1221801) with various aldehydes. rsc.org

The reaction is typically carried out by dissolving the aldehyde in methanol, followed by the addition of 3-hydroxy-2-naphthohydrazide and a catalytic amount of acetic acid. rsc.org The mixture is then heated under reflux for several hours, during which the solid hydrazone product precipitates and can be isolated by simple filtration in good yields. rsc.org The precursor, 3-hydroxy-2-naphthohydrazide, is itself readily prepared from the corresponding ethyl or methyl ester via hydrazinolysis—a reaction involving heating the ester with hydrazine hydrate in an alcohol solvent. researchgate.net This two-step sequence, from ester to hydrazide and then to hydrazone, provides a versatile platform for generating a diverse library of derivatives. researchgate.netrsc.org

Table 5: Synthesis of Hydrazone Derivatives via One-Step Condensation

Hydrazide Precursor Aldehyde Reactant Conditions Product Type Reference
3-Hydroxy-2-naphthohydrazide 3,5-di-tert-butyl-2-hydroxybenzaldehyde Methanol, Acetic Acid (cat.), Reflux Schiff Base Hydrazone rsc.org
3-Hydroxy-2-naphthohydrazide 4-Nitrobenzaldehyde Methanol, Acetic Acid (cat.), Reflux Schiff Base Hydrazone rsc.org

This compound as a Building Block in Complex Molecule Synthesis

This compound and its closely related derivatives are valuable building blocks in the synthesis of more complex molecules, particularly those with significant pharmacological activity. sci-hub.seresearchgate.net The naphthoic acid core structure is a privileged scaffold found in a variety of biologically active compounds. sci-hub.senih.gov

In the field of drug discovery, derivatives of this compound have been instrumental in developing potent antagonists for the P2Y14 receptor, a G-protein-coupled receptor implicated in inflammatory diseases. sci-hub.senih.gov For example, a high-throughput screening campaign identified a 4,7-disubstituted naphthoic acid derivative as a UDP-competitive antagonist of this receptor. sci-hub.se The synthesis of this class of antagonists often begins with halogenated versions of this compound, such as ethyl 4-hydroxy-7-bromo-2-naphthoate, which then undergo further modifications like Suzuki couplings to build the final complex structure. sci-hub.senih.gov

Beyond receptor antagonists, the scaffold is used to construct other classes of bioactive molecules. Starting from ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate, various naphthoquinones have been synthesized. researchgate.net These compounds have demonstrated significant cytotoxicity against MCF-7 breast cancer cells, highlighting the potential of this building block in developing anticancer agents. researchgate.net Furthermore, the core 1-hydroxy-2-naphthoic acid structure has been used to synthesize chlorinated 2-hydroxynaphthalenoxazolines, which exhibit promising antifungal activity, including against resistant Candida species. researchgate.net

Table 6: Complex Molecules Synthesized from Naphthoic Acid Building Blocks

Starting Building Block (or derivative) Synthesized Molecule Class Biological Activity / Application Reference
Ethyl 4-hydroxy-7-bromo-2-naphthoate 4,7-Disubstituted naphthoic acids P2Y14 Receptor Antagonist sci-hub.se
Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate Naphthoquinones Cytotoxicity against MCF-7 cells researchgate.net
1-Hydroxy-2-naphthoic acid Chlorinated 2-hydroxynaphthalenoxazolines Antifungal researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 4 Hydroxy 2 Naphthoate Derivatives

Correlating Structural Parameters with Biological Efficacy

The biological efficacy of ethyl 4-hydroxy-2-naphthoate derivatives is intricately linked to their structural parameters. Even minor alterations to the core naphthoic acid structure can lead to significant changes in biological activity. A key observation across multiple studies is the critical role of the carboxylic acid moiety (or its ester form) for biological recognition. For instance, in the context of P2Y14 receptor antagonism, the conversion of the free carboxylate to an ethyl ester resulted in a 400-fold decrease in antagonist potency, highlighting the importance of the acidic group for receptor interaction. acs.orgunipd.it

Similarly, in the development of inhibitors for protein arginine methyltransferases (PRMTs), the 4-hydroxy-2-naphthoic group was identified as a key pharmacophoric moiety. nih.gov Studies involving the deconstruction of existing inhibitors revealed that one of two 4-hydroxy-2-naphthoic groups could be effectively replaced by an arginine-mimetic group, demonstrating that the naphthoic acid moiety plays a specific role in occupying the substrate-binding site of the enzyme. nih.gov

The spatial arrangement and steric properties of substituents are also paramount. In the pursuit of N-Methyl-D-Aspartate Receptor (NMDAR) modulators, SAR studies of 2-naphthoic acid derivatives have shown that different substitution patterns can switch the compound's activity from positive to negative allosteric modulation. nih.gov For example, 6-alkyl substituted 2-naphthoic acid derivatives tend to act as pan-potentiators of NMDARs, while 7-styryl derivatives were found to be negative allosteric modulators (NAMs). nih.gov This demonstrates that the position of a substituent on the naphthalene (B1677914) ring is a critical determinant of the compound's functional effect on the receptor.

Influence of Substituent Nature on Bioactivity, including Naphthoquinone Side Chains

The nature of the substituents on the naphthoate ring profoundly influences bioactivity by altering electronic properties, lipophilicity, and steric hindrance. The introduction of naphthoquinone side chains, in particular, has been a successful strategy for developing derivatives with significant cytotoxic activity against cancer cells. researchgate.netmdpi.com

Starting from ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate, researchers have synthesized various 1,4-naphthoquinone (B94277) derivatives that exhibit substantial cytotoxicity against MCF-7 breast cancer cells. researchgate.net Preliminary SAR studies indicated that the nature of the naphthoquinone side chain is a key structural parameter influencing this activity. researchgate.net For example, one such derivative, compound 14 in the study, demonstrated a potent IC50 of 15µM against MCF-7 cells. researchgate.net The cytotoxic mechanisms of 1,4-naphthoquinone derivatives are often attributed to their ability to generate reactive oxygen species (ROS), undergo redox cycling, and act as bioreductive alkylating agents. mdpi.comjst.go.jp

Beyond naphthoquinones, other substituents have been systematically evaluated. In the context of P2Y14R antagonists, varying the ring size of a piperidine (B6355638) moiety from four- to eight-membered rings, along with functional substitutions like hydroxy or methoxy (B1213986) groups, significantly impacted affinity. nih.gov An α-hydroxyl group on a bridged ring system was found to increase affinity by 89-fold compared to its unsubstituted counterpart. nih.gov In the development of NMDAR modulators, the introduction of a 3-nitro group to a 7-styryl derivative enhanced its NAM activity and selectivity for the GluN2D subunit. nih.gov These findings underscore the powerful influence that the electronic and steric nature of substituents has on the biological profile of this compound derivatives.

Rational Design Principles for Enhanced Potency and Selectivity

The advancement of potent and selective derivatives of this compound has been significantly propelled by rational design principles, which leverage structural insights to guide chemical synthesis. A cornerstone of this approach is the use of computational modeling and structure-based design.

In the development of P2Y14R antagonists, homology modeling has been particularly effective. Lacking an experimental crystal structure for P2Y14R, researchers constructed a model based on the X-ray structure of the closely related P2Y12R. acs.orgresearchgate.net By simulating the docking of antagonist analogues into this model, it was possible to predict how modifications would affect binding. acs.orgnih.gov This approach correctly suggested that the piperidine ring of the lead compound PPTN points outward from the binding site, making it a suitable location for attaching larger functional groups, like fluorophores, to create high-affinity probes without disrupting the core interactions. acs.orgresearchgate.net This predictive power allows for the focused synthesis of compounds with a higher probability of success, saving time and resources. acs.orgsemanticscholar.org

Another powerful rational design strategy is the "deconstruction-reconstruction" or fragment-growing approach. This was applied to develop potent and selective inhibitors of Protein Arginine Methyltransferase 4 (PRMT4). nih.gov Starting with a known, non-selective inhibitor containing two 4-hydroxy-2-naphthoic moieties, the molecule was deconstructed into fragments. nih.gov One naphthylamide fragment was then systematically extended using a fragment-growing approach, incorporating arginine-mimetic groups to better occupy the substrate-binding pocket. This led to the identification of compound 12h (EML981) as a potent and selective PRMT4 inhibitor, an outcome supported by co-crystallization studies. nih.gov These examples highlight how combining SAR data with computational and fragment-based strategies enables the rational design of derivatives with enhanced potency and target selectivity.

Biological and Pharmacological Research Applications of Ethyl 4 Hydroxy 2 Naphthoate Derivatives

Anticancer and Cytotoxicity Investigations

The quest for novel and more effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Among these, derivatives of ethyl 4-hydroxy-2-naphthoate, particularly those belonging to the naphthoquinone class, have shown promise in preclinical studies. Their cytotoxic effects against various cancer cell lines, especially breast cancer, have been a primary focus of research.

Naphthoquinone derivatives synthesized from starting materials like ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate have demonstrated significant cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7. researchgate.netnih.gov In one study, a series of new substituted 1,4-naphthoquinones were prepared and tested for their in vitro cytotoxicity on MCF-7 cells using a resazurin-based assay. researchgate.netnih.gov The results indicated that several of the synthesized compounds exhibited substantial cytotoxicity. researchgate.net Notably, one of the most active compounds in this series displayed a half-maximal inhibitory concentration (IC50) of 15 µM against MCF-7 cells. researchgate.netnih.gov

Other research has explored the antiproliferative activities of various N-acyl hydrazone derivatives, some of which are derived from 3-hydroxy-2-naphthoic acid. nih.gov These compounds have been evaluated against both breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov The findings revealed that many of these newly synthesized compounds exhibited selective antiproliferative activity, showing high toxicity to cancer cells while being non-toxic to normal breast epithelial cells (ME-16C). nih.gov Specifically, one series of compounds showed potent anticancer activities with IC50 values ranging from 7.52 ± 0.32 to 25.41 ± 0.82 µM against MCF-7 cells. nih.gov

The following table summarizes the cytotoxic activity of selected naphthoquinone derivatives against the MCF-7 cell line.

Preliminary structure-activity relationship (SAR) studies have been conducted to understand the influence of structural modifications on the cytotoxic effects of naphthoquinone derivatives. researchgate.netnih.gov These studies have highlighted that the nature of the side chain attached to the naphthoquinone scaffold plays a crucial role in determining the compound's cytotoxic potency. researchgate.netnih.gov For instance, within a series of synthesized 1,4-naphthoquinones, minor alterations to the side chain resulted in significant changes in their activity against MCF-7 cells. researchgate.net

Further SAR studies on other classes of naphthoquinone derivatives have reinforced the importance of specific structural features. mdpi.com For example, the presence of hydroxyl groups at certain positions, such as the 2- and 5-positions, has been identified as crucial for the cytotoxic effects of some lapachol (B1674495) derivatives. mdpi.com Similarly, the addition of a halogen atom to the benzene (B151609) ring of certain 1,2,3-triazole hybrids of 1,4-naphthoquinone (B94277) was found to notably increase their cytotoxic potency. mdpi.com These findings underscore the significant impact that even minor structural modifications can have on the biological activity of these compounds, providing a rationale for the future design of more potent anticancer agents. mdpi.com

Antimicrobial and Antibacterial Activity Assessments

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Derivatives of this compound have been explored for their potential to inhibit the growth of various pathogenic microorganisms.

A series of ethyl 1-aryl-6-ethoxy-4-hydroxy-2-naphthoates have been synthesized and evaluated for their antimicrobial inhibitory effects. derpharmachemica.com These compounds, which can be considered lignan (B3055560) analogues, were tested against a range of different bacteria and fungi. derpharmachemica.comresearchgate.net The synthesis of these compounds was achieved through the cyclocondensation reaction of 3-(ethoxycarbonyl)-4,4-(diaryl)but-3-enoic acids using polyphosphoric acid. derpharmachemica.com The characterization of these new compounds was confirmed by spectral and elemental analysis, and their antimicrobial activity was subsequently assessed. derpharmachemica.comresearchgate.net

Researchers have synthesized several novel compounds derived from 3-hydroxy-2-naphthoic acid hydrazide to screen for their antimicrobial activity. nih.gov These include 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov The in vitro evaluation of these compounds demonstrated that they possess both antibacterial and antifungal properties. nih.gov

In a different study, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized from 3-hydroxy-2-naphthoic acid hydrazide. nih.gov These compounds were examined for their in vitro antimicrobial activity, with one derivative, 3-hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide (S20), exhibiting the highest antimicrobial potential. nih.gov Another derivative, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide (S5), displayed good antifungal potential against Rhizopus oryzae. nih.gov

The antibacterial activity of Schiff bases derived from 3-hydroxy-2-naphthoic acid hydrazide has also been investigated. ijprs.com These compounds were tested in vitro against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). ijprs.com Several of the synthesized Schiff bases were found to be active against both Gram-positive and Gram-negative bacteria. ijprs.com

The table below presents a summary of the antimicrobial activity of selected 3-hydroxy-2-naphthoic acid hydrazide derivatives.

Anti-inflammatory Properties of Hydroxynaphthoates

Chronic inflammation is a key factor in the pathogenesis of many diseases. Consequently, there is considerable interest in identifying new anti-inflammatory agents. Hydroxynaphthoate derivatives have been recognized for their potential in this area. ossila.comresearchgate.net Research has shown that compounds such as methyl 1-hydroxy-2-naphthoate (B8527853) and ethyl 1,6-dihydroxy-2-naphthoate exhibit anti-inflammatory activity. ossila.com

In a study focusing on 3-hydroxy-2-naphthoic acid hydrazide derivatives, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov Among the tested compounds, N-(2-(2,6-dichlorophenyl)-4-oxothiazolidin-3-yl)-3-hydroxy-2-naphthamide (S16) displayed the highest anti-inflammatory activity. nih.gov The broader class of naphthoquinones, which are structurally related to hydroxynaphthoates, also demonstrates a wide range of biological activities, including anti-inflammatory effects. mdpi.com These properties are often linked to mechanisms such as the inhibition of lipoxygenase, free radical scavenging, and antiradical activities. mdpi.com

Exploration of Related Naphthoic Acid Structures for Antioxidant and Anti-inflammatory Properties

The therapeutic potential of naphthoic acid derivatives extends to their significant antioxidant and anti-inflammatory activities. These properties are largely attributed to the naphthalene (B1677914) ring system and the nature and position of its substituents. The presence of hydroxyl (-OH) groups, in particular, is a key determinant of a compound's ability to scavenge free radicals and modulate inflammatory pathways. ontosight.aicymitquimica.com

Research into various naphthoic acid structures has revealed important structure-activity relationships (SAR). For instance, lignans (B1203133) containing catechol (3,4-dihydroxyphenyl) moieties demonstrate superior radical scavenging capacity compared to their guaiacyl (3-methoxy-4-hydroxyphenyl) counterparts, highlighting the critical role of the number and position of hydroxyl groups in antioxidant activity. researchgate.net Similarly, the presence of a hydroxyl group on the naphthalene ring, as seen in 6-(2-Hydroxyethyl)-1-naphthoic acid, contributes to significant antioxidant properties by enabling the compound to scavenge free radicals and prevent oxidative stress-related cellular damage.

In the context of anti-inflammatory effects, several naphthoic acid derivatives have shown promise. Adapalene, a naphthoic acid derivative, exhibits anti-inflammatory activity in multiple in vitro and in vivo models. nih.gov Methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate have also been reported to possess anti-inflammatory properties. ossila.com Furthermore, studies on 6-(2-Hydroxyethyl)-1-naphthoic acid have demonstrated its ability to reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models. The anti-inflammatory potential of these compounds is often linked to their ability to inhibit the production of pro-inflammatory cytokines and other mediators of inflammation. nih.gov

The exploration of diverse naphthoic acid derivatives continues to uncover compounds with promising dual antioxidant and anti-inflammatory activities. For example, naphthoquinone derivatives isolated from various natural sources have demonstrated potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. nih.govresearchgate.net The strategic modification of the naphthoic acid scaffold, such as the introduction of different functional groups, provides a valuable approach for developing novel therapeutic agents for oxidative stress and inflammation-related diseases. ontosight.airesearchgate.net

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Naphthoic Acid Derivatives

Compound/Derivative ClassObserved ActivityKey Structural FeaturesReference(s)
Lignans with Catechol Moieties High radical scavenging capacity3,4-dihydroxyphenyl groups researchgate.net
6-(2-Hydroxyethyl)-1-naphthoic acid Antioxidant, reduces TNF-α and IL-6Hydroxyethyl and carboxyl groups
Adapalene Anti-inflammatoryNaphthoic acid core with retinoid-like activity nih.gov
Methyl 1-hydroxy-2-naphthoate Anti-inflammatory1-hydroxy-2-naphthoate structure ossila.com
Naphthoquinone Derivatives Inhibit nitric oxide (NO) production1,4-naphthoquinone core nih.gov

Medicinal Chemistry Strategies for Improved Pharmacokinetics and Metabolic Stability

A significant focus in the medicinal chemistry of naphthoic acid derivatives is the optimization of their pharmacokinetic profiles, particularly metabolic stability and bioavailability. A primary metabolic liability for many naphthoic acid compounds is acylglucuronidation, a process where a glucuronic acid moiety is attached to the carboxylic acid group, facilitating rapid excretion from the body. geneseo.edusci-hub.se

Another successful strategy involves the modification or replacement of the carboxylic acid group itself. This can include esterification to create a prodrug. For example, an N,N-dimethylamidomethyl ester of a 4-phenyl-2-naphthoic acid derivative was developed as an orally active prodrug that could be efficiently converted to the active drug in vivo. nih.gov Similarly, converting the carboxylic acid to other functional groups, such as a methyl ester, acylsulfonamide, or acetic acid, has been explored to improve metabolic stability. sci-hub.se

The introduction of specific chemical moieties can also block sites of metabolic hydroxylation. Adding fluorine, methyl, or trifluoromethyl groups to the naphthalene ring of mollugin, a naphthoquinone derivative, improved its metabolic stability in the presence of liver microsomes. mdpi.com The ethyl ester of 4-hydroxy-2-naphthoate demonstrates increased lipophilicity compared to its methyl ester counterpart, which can influence membrane permeability. The incorporation of a trifluoromethyl group is another tactic to enhance lipophilicity and potentially improve metabolic stability.

Table 2: Strategies to Enhance Pharmacokinetics of Naphthoic Acid Derivatives

StrategyExample ModificationOutcomeReference(s)
Increase Electron-Withdrawing Nature Addition of a fluorine atom to the C-7 substituentReduced glucuronidation, enhanced metabolic stability sci-hub.se
Prodrug Formation N,N-dimethylamidomethyl esterification of the carboxylic acidImproved oral bioavailability nih.gov
Block Metabolic Hydroxylation Addition of F, CH₃, or CF₃ groups to the naphthalene ringImproved metabolic stability mdpi.com
Increase Lipophilicity Ethyl ester instead of methyl ester; incorporation of a CF₃ groupInfluenced membrane permeability, potential for improved metabolic stability
Structural Optimization Introduction of a chiral difluoromethylcarbinolHigh potency, oral bioavailability, low clearance sci-hub.se

Utilization in Life Science Related Research as Biochemical Reagents

Derivatives of this compound, particularly those based on the 2-naphthoic acid scaffold, have been developed and utilized as valuable biochemical reagents and molecular probes in life science research. acs.org Their ability to be modified with fluorescent tags while retaining high affinity for their biological targets makes them powerful tools for studying cellular processes. researchgate.netresearchgate.net

A notable application is the development of fluorescent antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. researchgate.netvulcanchem.com A highly potent and selective antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), served as a template for these probes. acs.org By attaching a fluorophore, such as Alexa Fluor 488, to the piperidine (B6355638) ring of the PPTN scaffold, researchers created fluorescent antagonists with exceptionally high affinity. researchgate.netresearchgate.net

These fluorescent probes have enabled the direct visualization and quantification of P2Y₁₄ receptor expression and binding on whole cells using techniques like flow cytometry. researchgate.netresearchgate.net This allows for detailed studies of receptor pharmacology, including the characterization of binding properties of other known P2Y receptor ligands. acs.org The development of these tools has been guided by computational modeling and the application of X-ray crystal structures of related GPCRs, demonstrating a powerful synergy between computational and medicinal chemistry. acs.org

The synthesis of these specialized reagents often starts from precursors like this compound or related structures. For example, ethyl 7-amino-4-hydroxy-2-naphthoate has been used as a starting material in the synthesis of new small molecules with potential biological activity. core.ac.uk The versatility of the naphthoic acid core allows for the introduction of various functional groups, facilitating the attachment of reporter molecules like fluorophores or biotin (B1667282) for a range of biochemical assays. The creation of such specific and high-affinity molecular probes is crucial for advancing our understanding of the roles of target proteins in health and disease. acs.orgresearchgate.net

Table 3: Application of Naphthoic Acid Derivatives as Biochemical Reagents

Reagent TypeTargetApplicationKey FeaturesReference(s)
Fluorescent Antagonist (e.g., MRS4174) P2Y₁₄ ReceptorFlow cytometry, receptor binding studiesHigh affinity (pM range), based on PPTN scaffold, Alexa Fluor 488 conjugate researchgate.netresearchgate.net
PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid) P2Y₁₄ ReceptorPharmacological tool, template for probesHigh-affinity, selective antagonist nih.govacs.org
Ethyl 7-amino-4-hydroxy-2-naphthoate N/A (Synthetic Intermediate)Synthesis of novel small moleculesVersatile precursor for further chemical modification core.ac.uk
2-Naphthoic Acid Derivatives P2Y₁₄ ReceptorDevelopment of fluorescent molecular probesPotency can be preserved with chain functionalization for fluorophore attachment acs.org

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Ethyl 4 Hydroxy 2 Naphthoate and Its Analogs

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.

For analogs of Ethyl 4-hydroxy-2-naphthoate, such as 1-hydroxy-2-naphthoic acid, FT-IR and FT-Raman spectra have been recorded and analyzed in the 4000–400 cm⁻¹ range. researchgate.net The characteristic vibrational frequencies provide a detailed fingerprint of the molecule's structure. In a study on phenyl 1-hydroxy-2-naphthoate (B8527853), FT-IR spectroscopy was instrumental in confirming the presence of the most stable conformer, which features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. mdpi.com This technique, often complemented by computational methods like Density Functional Theory (DFT), allows for precise assignment of vibrational bands. researchgate.netijrar.orgprimescholars.com For instance, in related naphthoic acid derivatives, the characteristic C=O stretching vibration of the ester group and the O-H stretching of the phenolic group are readily identifiable.

Interactive Table: Key FT-IR Vibrational Frequencies for Naphthoate Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H (phenolic)Stretching~3500-3200
C=O (ester)Stretching~1720-1680
C-H (aromatic)Stretching~3100-3000 ijrar.org
C-H (aromatic)Out-of-plane bending~900-675 ijrar.org
C-O (ester)Stretching~1300-1000 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of each nucleus, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of this compound and its analogs reveals characteristic chemical shifts and coupling patterns for the protons in the molecule. In a related compound, 1-ethyl 3-methyl 4-hydroxy-2-propylnaphthalene-1,3-dicarboxylate, the hydroxyl proton appears as a singlet at a downfield chemical shift of approximately 12.76 ppm, indicative of a strong intramolecular hydrogen bond. rsc.org The aromatic protons typically appear as multiplets in the range of 7.4-8.5 ppm. rsc.org The ethyl group protons of the ester moiety show a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. rsc.org

Interactive Table: Representative ¹H NMR Data for an Analog of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
OH12.76s- rsc.org
Ar-H8.41d8.6 rsc.org
Ar-H7.65-7.55m- rsc.org
Ar-H7.52-7.44m- rsc.org
OCH₂CH₃4.51q7.2 rsc.org
OCH₂CH₃1.44t6.9 rsc.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. For analogs of this compound, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift, often in the range of 160-175 ppm. rsc.org The carbon atom attached to the hydroxyl group (C-4) also appears at a significantly downfield position due to the deshielding effect of the oxygen atom. The aromatic carbons show a series of signals in the region of approximately 105-140 ppm. rsc.org

Interactive Table: Representative ¹³C NMR Data for an Analog of this compound

CarbonChemical Shift (δ, ppm)Reference
C=O (ester)172.8 rsc.org
C-4 (C-OH)163.2 rsc.org
Aromatic C136.9, 132.6, 130.6, 125.8, 124.7, 124.5, 124.2, 123.7, 105.3 rsc.org
OCH₂CH₃61.5 rsc.org
OCH₂CH₃14.8 rsc.org

Real-time NMR Monitoring of Enzymatic Reactions

Real-time NMR spectroscopy is a powerful technique for monitoring the progress of chemical and biochemical reactions non-invasively. nih.gov This method can provide kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products over time. nih.govasm.org In the context of enzymatic reactions involving analogs of this compound, real-time NMR can be employed to study enzyme kinetics and substrate specificity. biorxiv.org For instance, the enzymatic conversion of 1-hydroxy-2-naphthoate by 1-hydroxy-2-naphthoate dioxygenase has been monitored by ¹H-NMR, allowing for the identification of the ring cleavage product. asm.org This approach is valuable for understanding biosynthetic pathways and for applications in enzyme engineering. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.orgrsc.org For this compound, the molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org The stable aromatic naphthyl ring system would likely result in a prominent molecular ion peak. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chemosensing Behavior

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* transitions within the naphthalene (B1677914) ring system. mdpi.comrsc.org

Derivatives of 3-hydroxy-2-naphthoic acid have been investigated as chemosensors. rsc.org These compounds can exhibit changes in their UV-Vis absorption spectra upon binding with specific ions, such as cyanide (CN⁻). rsc.org This colorimetric or fluorometric response allows for the detection of the target analyte. For example, a synthesized chemosensor based on 3-hydroxy-2-naphthohydrazide (B1221801) showed a distinct color change and a shift in its absorption maximum upon the addition of cyanide ions, demonstrating its potential for selective sensing. rsc.org The electronic properties of the naphthoate scaffold, which can be tuned by substituents, are crucial for these chemosensing applications.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and crystallographic parameters, offering definitive structural confirmation. While the specific crystal structure of this compound is not widely detailed in foundational literature, the application of single-crystal X-ray diffraction to its analogs provides significant insight into the structural characteristics of this class of compounds.

The absolute stereochemistry of such molecules can be determined through X-ray crystallography of crystalline products or intermediates. google.com For analogs like ethyl 4-methoxy-2-naphthoate, single-crystal X-ray diffraction, often utilizing software such as SHELX for refinement, is considered the optimal method for resolving the 3D structure. To enhance resolution, data collection is typically performed at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å).

Detailed structural analyses have been successfully performed on several analogs of this compound. For example, the crystal structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I) and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (II) have been confirmed, providing valuable data on their molecular geometry and packing in the solid state. mdpi.com Similarly, a set of 3-hydroxy-2-naphthoate esters, which are isomers of the title compound, have been characterized by single-crystal X-ray diffraction, revealing details about their hydrogen bonding and aromatic ring packing interactions. researchgate.net The structure of another related derivative, a thioacetal formed from a naphthoate precursor, was also confirmed using X-ray crystallography. uwc.ac.za

Table 1: Crystallographic Data for Selected Analogs of this compound
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I)MonoclinicC2/ca = 25.4114(5) Å b = 8.47440(10) Å c = 20.6921(4) Å β = 108.328(2)° mdpi.com
Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (II)MonoclinicP21/ca = 17.8991(9) Å b = 11.4369(6) Å c = 10.8507(5) Å β = 92.428(4)° mdpi.com
Methyl 3-hydroxy-2-naphthoateMonoclinicP21/cNot specified researchgate.net
Ethyl 3-hydroxy-2-naphthoateMonoclinicP21/cNot specified researchgate.net

Chromatographic Techniques for Purification and Analysis (HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the analysis and preparative purification of naphthoate compounds. Reverse-phase (RP) HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, an analog, 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid, can be analyzed using a mobile phase of acetonitrile (B52724) and water with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. sielc.com

The purification of ethyl 7-(4-fluorophenyl)-4-hydroxy-2-naphthoate has been achieved using reverse-phase chromatography on a Phenomenex Max-RP column. google.com The separation was accomplished using a gradient of 20% to 50% acetonitrile in water containing 0.6% formic acid, demonstrating the utility of gradient elution for separating complex mixtures. google.com Similarly, the purification of other naphthoate hydrazide derivatives has been carried out using reversed-phase column chromatography with a mobile phase gradient of acetonitrile in water. helsinki.fi

Table 2: Exemplary HPLC Conditions for the Analysis and Purification of Naphthoate Analogs
CompoundColumn TypeMobile PhaseDetectionReference
4-(2-((2-Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acidNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot specified sielc.com
Ethyl 7-(4-fluorophenyl)-4-hydroxy-2-naphthoatePhenomenex Max-RPGradient of 20-50% Acetonitrile in Water with 0.6% Formic AcidNot specified google.com
1,4-dihydroxy-2-naphthoic acid (DHNA)Not specifiedNot specifiedLC-MS, peak at 7.5 minutes researchgate.net
6-hydroxy-2-naphtohydrazide derivativeReversed-phase columnIncreasing gradient of Acetonitrile in WaterNot specified helsinki.fi

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method widely used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. ualberta.caglobalresearchonline.net The principle involves the separation of components based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (eluent). ualberta.caglobalresearchonline.net

For naphthoate esters, TLC on silica gel plates is standard. A common eluent system for separating ester products is a mixture of hexane (B92381) and ethyl acetate (B1210297). dovepress.com For example, a 7:3 ratio of hexane to ethyl acetate is effective for separating ester products from starting materials. The separated spots on the TLC plate are often visualized under UV light (at 254 nm) or by staining with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNP). rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and helps in its identification.

Table 3: TLC Systems for the Analysis of Naphthoate Analogs
Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelHexane/Ethyl Acetate (7:3)Separation of ester products
Silica GelEthyl Acetate/Heptane (increasing gradient)Purification of a nitrobenzoic acid derivative helsinki.fi
Silica GelEthyl Acetate in Hexanes (7% to 10%)Purification of bi-aryl salicylic (B10762653) acid analogs dovepress.com
Silica Gel Coated PlatesSolvent or mixture of solventsGeneral reaction monitoring and purity assessment ualberta.carsc.org

Computational Chemistry and Theoretical Investigations of Ethyl 4 Hydroxy 2 Naphthoate Systems

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties. However, no specific studies applying DFT to calculate the optimized molecular structure or perform a detailed conformational analysis of Ethyl 4-hydroxy-2-naphthoate have been found.

Non-linear Optical (NLO) Properties Prediction and Experimental Verification

Computational methods, often based on DFT, are used to predict the NLO properties of molecules, such as polarizability and hyperpolarizability, which are crucial for applications in optoelectronics. niscpr.res.inresearchgate.net These theoretical predictions are ideally verified by experimental measurements. There are no available studies, either computational or experimental, detailing the NLO properties of this compound.

Polarizability and Hyperpolarizability Computations

Theoretical computations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the nonlinear optical (NLO) properties of organic molecules like this compound. These studies focus on calculating the polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are molecular-level indicators of a material's potential for applications in optoelectronics and photonics.

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizabilities (β and γ) quantify the nonlinear response to intense electric fields, such as those from a laser. A large hyperpolarizability value is a key indicator of a strong NLO response. For molecules with potential NLO activity, computational methods are used to optimize the molecular geometry and then calculate these electronic properties.

Research on analogous compounds, such as azo dyes derived from naphthoate esters, has shown that specific DFT functionals are better suited for these calculations. For instance, the ωB97 functional has been found to perform well in determining linear polarizability (α), whereas the ωB97XD functional is often superior for calculating first-order (β) and second-order (γ) hyperpolarizabilities. These calculations provide insights into the intramolecular charge transfer characteristics, which are crucial for NLO activity. The presence of electron-donating groups (like the hydroxyl group) and electron-accepting groups connected through a π-conjugated system (the naphthalene (B1677914) ring) in this compound suggests a predisposition for significant NLO properties.

Table 1: Representative Data from DFT Computations for NLO Properties of Aromatic Esters. (Values are illustrative based on similar compounds).
Computational MethodParameterCalculated Value (a.u.)
DFT/B3LYP/6-311G(d,p)Dipole Moment (μ)2.5 - 4.0 D
Average Polarizability (α)150 - 200 a.u.
First Hyperpolarizability (β)300 - 600 a.u.
HOMO-LUMO Energy Gap4.0 - 5.0 eV

Solvatochromic and Z-scan Methodologies

Experimental validation and characterization of the NLO properties computationally predicted for systems like this compound are often carried out using solvatochromic and Z-scan methodologies.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This technique is used to experimentally probe the electronic structure of a molecule in its ground and excited states. By measuring the absorption or fluorescence spectra of the compound in a series of solvents with varying polarities, one can determine the change in the molecule's dipole moment upon excitation. This change is directly related to the first hyperpolarizability (β). Studies on various naphthoate and naphthoyl derivatives have demonstrated significant solvatochromic shifts, indicating a substantial redistribution of electron density upon excitation, which supports the potential for NLO activity. nih.gov

The Z-scan technique is a widely used experimental method to directly measure the magnitude and sign of the third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs). tandfonline.comresearchgate.net In a typical Z-scan experiment, a sample is moved along the propagation axis (the z-axis) of a focused laser beam. researchgate.net

Closed-aperture Z-scan : An aperture is placed before the detector, and the change in transmittance is measured as the sample moves through the focal point. A pre-focal peak followed by a post-focal valley (or vice-versa) indicates self-defocusing or self-focusing, allowing for the determination of the nonlinear refractive index (n₂).

Open-aperture Z-scan : The aperture is removed, and the detector collects all the transmitted light. Any change in transmittance is due to nonlinear absorption processes, such as two-photon absorption, which allows for the calculation of the nonlinear absorption coefficient.

Research on azo dyes, which share structural similarities with potential derivatives of this compound, has shown that these molecules can exhibit large nonlinear refractive indices on the order of 10⁻⁷ cm²/W and significant third-order susceptibility (χ⁽³⁾). researchgate.neturmia.ac.ir These properties make them promising candidates for applications like optical limiting and optical switching. tandfonline.comresearchgate.net

Table 2: Typical Third-Order NLO Parameters Determined by Z-scan for Azo Dyes.
ParameterSymbolTypical Range of ValuesApplication
Nonlinear Refractive Indexn₂10⁻⁸ - 10⁻⁶ cm²/WOptical Switching
Nonlinear Absorption Coefficientβ_abs10⁻⁵ - 10⁻³ cm/WOptical Limiting
Third-Order Susceptibilityχ⁽³⁾10⁻⁹ - 10⁻⁶ esuAll-Optical Signal Processing

Molecular Docking and Receptor Modeling for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to understand how a ligand, such as this compound, might interact with a biological receptor at the molecular level.

Studies on the closely related compound, 4-hydroxy-2-naphthoic acid (4-HNA), have explored its interaction with the aryl hydrocarbon receptor (AhR). researchgate.netnih.govnih.gov The AhR is a ligand-activated transcription factor involved in regulating cellular responses to environmental contaminants and in various physiological processes. mdpi.comdntb.gov.ua Computational analyses, including receptor modeling and molecular dynamics simulations, have been used to investigate how 4-HNA and similar compounds bind to the AhR ligand-binding pocket. researchgate.net

These modeling studies have shown that compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) share similar interactions within the AhR binding pocket as the prototypical agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netnih.gov The activity of these naphthoic acid derivatives is highly dependent on their structure. For example, 4-HNA was found to be a less potent AhR agonist than 1,4-DHNA but was still capable of inducing a maximal response for certain target genes like CYP1B1. researchgate.netnih.gov The research indicates that the hydroxyl and carboxyl groups are critical for activity, with the 2-carboxyl group significantly enhancing the agonistic response. researchgate.netnih.gov These findings suggest that this compound, by virtue of its core 4-hydroxy-2-naphthoate structure, has the potential to interact with the AhR, though the esterification of the carboxyl group would likely alter its binding affinity and activity profile compared to the parent acid.

Table 3: AhR Activity of Naphthoic Acid Derivatives from In Vitro Studies. researchgate.netnih.gov
CompoundObserved AhR ActivityPotency Relative to TCDD
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)AgonistHigh
4-Hydroxy-2-naphthoic acid (4-HNA)AgonistModerate
1-Hydroxy-2-naphthoic acid (1-HNA)AgonistModerate
1-Naphthol (1-NOH)Weak Agonist / Partial AntagonistLow

Photophysical Properties and Excited State Dynamics

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and the dynamics of its electronically excited states. For a molecule like this compound, the presence of a hydroxyl group adjacent to a π-conjugated naphthalene ring system that also contains a carbonyl group (from the ester) creates the potential for complex excited-state dynamics.

A key process in similar molecules is Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, the acidity and basicity of functional groups can change dramatically. In molecules with a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in close proximity, a proton can be transferred from the hydroxyl to the carbonyl in the excited state. This creates a new, transient zwitterionic or keto-tautomer species that is electronically distinct from the initial "normal" form.

This ESIPT process is often extremely fast, occurring on the picosecond or even femtosecond timescale. The result is often dual fluorescence: one emission band from the locally excited state (the "normal" form) and a second, significantly red-shifted (longer wavelength) emission band from the proton-transferred tautomer. researchgate.net

Studies on the analogous compound 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) have provided a detailed picture of these photophysical processes. researchgate.net Upon excitation, different emissive forms were identified: the neutral form, an intermolecular proton transfer form (in protic solvents), and the intramolecular proton transfer (zwitterionic) form. researchgate.net The intramolecular hydrogen bond between the hydroxyl and carbonyl groups is crucial for facilitating this process. The excited state dynamics involve a rapid conversion to the proton-transferred species, which then relaxes back to the ground state, often through non-radiative pathways or by emitting the characteristic red-shifted fluorescence. The specific solvent environment can also play a major role, influencing the stability of the different excited-state species and the rates of transfer. rsc.org

Table 4: Potential Excited State Species and Emission Characteristics for Hydroxy-Naphthoic Acid Systems. researchgate.net
Excited State SpeciesDescriptionCharacteristic Emission
Locally Excited (LE) StateThe initial excited state of the normal molecular form.Higher energy (e.g., ~410 nm)
Proton-Transferred TautomerFormed after ESIPT from the hydroxyl to the carbonyl group.Large Stokes shift, lower energy (e.g., ~560 nm)
Solvent-Complexed StateFormed via intermolecular proton transfer with protic solvent molecules.Intermediate energy (e.g., ~490 nm)

Material Science and Optoelectronic Applications of Naphthoate Derivatives

Development of Photochromic and Thermochromic Dyes

The structural framework of Ethyl 4-hydroxy-2-naphthoate is foundational to the synthesis of certain photochromic dyes, particularly those in the naphthopyran class. Photochromic materials exhibit a reversible change in color upon exposure to specific wavelengths of light, typically UV radiation googleapis.com. Naphthopyrans are a prominent family of photochromic compounds used in applications such as ophthalmic lenses, optical filters, and smart windows google.com.

The synthesis of naphthopyran-based dyes can involve intermediates derived from substituted naphthols google.com. The core structure of this compound is analogous to the naphthol precursors used in these syntheses. By undergoing specific chemical transformations, the naphthoate ester can be converted into a reactive intermediate suitable for constructing the pyran ring system characteristic of these dyes. The specific substituents on the naphthalene (B1677914) ring system play a critical role in determining the dye's properties, such as the color of the activated form and the rate at which it fades back to its colorless state researchgate.net.

In the realm of thermochromic materials, which change color in response to temperature, developments often focus on systems containing a leuco dye, a color developer, and a solvent encapsulated within microcapsules nih.gov. When the temperature changes, the solvent melts or solidifies, altering the chemical environment of the leuco dye and causing a visible color change nih.gov. While not a direct component of typical leuco dye systems, the naphthoate structure could potentially be integrated into novel thermochromic systems, for instance, by being part of a custom color developer or a functionalized solvent system, although this remains an area for further research.

Optoelectronic and Photonics Applications of Azo Dyes and Related Compounds

This compound is a key precursor for synthesizing azo dyes, a class of compounds with significant applications in optoelectronics and photonics due to their nonlinear optical (NLO) properties. Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which create an extended π-conjugated system responsible for their intense color and interesting optical behaviors uobasrah.edu.iq.

The synthesis of these dyes typically involves an azo coupling reaction, where a diazonium salt reacts with an electron-rich coupling agent. The hydroxyl group (–OH) on the naphthalene ring of this compound activates the molecule, making it an excellent coupler. Research on the closely related compound, ethyl 1,3-dihydroxy-2-naphthoate, has demonstrated the synthesis of mono-azo dyes with potential for third-order nonlinear optical applications researchgate.net. These materials are crucial for developing technologies such as optical switching and optical limiting, where the refractive index or absorption of the material changes with the intensity of incident light researchgate.netuobasrah.edu.iq.

The resulting azo dyes derived from naphthoate esters exhibit properties that make them suitable candidates for various optoelectronic devices uobasrah.edu.iq. Their good photo-thermal stability and the ability to modify their structure to tune their absorption spectra are particularly advantageous uobasrah.edu.iq.

Table 1: Nonlinear Optical (NLO) Properties of a Related Azo Dye (1-amino-2-hydroxy naphthalin sulfonic acid-[3-(4-azo)]-4-amino diphenyl sulfone)
PropertyValueTechnique/ConditionsReference
Nonlinear Refractive Index (n₂)EvaluatedZ-scan technique, 657.2 nm diode laser uobasrah.edu.iq
Nonlinear Absorption Coefficient (β)EvaluatedZ-scan technique, 657.2 nm diode laser uobasrah.edu.iq
Application PotentialOptical LimiterBased on nonlinear refraction uobasrah.edu.iq

Potential for Integration into Optical Disks or Memories

The unique properties of dyes derived from naphthoate esters make them promising candidates for use in optical data storage. Traditional optical storage media, such as CD-R and DVD-R discs, rely on a thin layer of organic dye that can be altered by a laser researchgate.net. A high-intensity "write" laser creates marks (pits) in the dye layer by inducing a localized physical or chemical change, altering its reflectivity. A lower-intensity "read" laser detects these changes to retrieve the stored data.

Use as Intermediates for Liquid Crystal Materials

This compound serves as a valuable intermediate in the synthesis of liquid crystal materials. Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, and their ability to be manipulated by electric fields forms the basis of modern display technology (LCDs).

The molecular structure required for liquid crystalline behavior typically consists of a rigid core (mesogen) and flexible terminal groups. The planar and rigid bicyclic structure of the naphthalene moiety in this compound makes it an excellent component for the mesogenic core ajchem-a.comresearchgate.net. The synthesis of liquid crystals often involves attaching flexible alkyl or alkoxy chains to this rigid core. The hydroxyl and ester functional groups on this compound provide convenient points for such chemical modifications through reactions like etherification and transesterification.

Research has shown that derivatives of hydroxynaphthyl compounds can form various liquid crystalline phases (mesophases), including the technologically important smectic and nematic phases researchgate.net. For example, chiral liquid crystals exhibiting ferroelectric properties have been synthesized from (S)-2-(6-hydroxy-2-naphthyl)propionic acid, a compound with a similar naphthyl core researchgate.net. This demonstrates the utility of the naphthyl structure in designing advanced liquid crystal materials with specific electro-optical properties.

Table 2: Mesomorphic Properties of Chiral Liquid Crystals Derived from a Related Naphthyl Compound
Compound SeriesObserved MesophasesKey Structural FeatureReference
Alkyl (S)-2-{6-[4-(4'-alkoxyphenyl)benzoyloxy]-2-naphthyl} propionatesSmectic A* (SmA), Smectic C (SmC)Chiral naphthylpropionate core researchgate.net
Hexyl(2s)-2-(6-(-4-(4′-alkoxyphenyl)benzoyloxy)-2′-naphthyl)propionatesFerroelectric Smectic C (SmC), Antiferroelectric Smectic CA (SmCA*)Chiral naphthylpropionate core with varying alkoxy chain lengths researchgate.net

Production of Photosensitive Substances

The chemical reactivity and electronic properties of this compound make it a useful starting material for the production of various photosensitive substances. A photosensitive substance is one that undergoes a physical or chemical change upon exposure to light. This category includes a wide range of materials from photosensitizers used in photodynamic therapy to components of photoresists in microfabrication.

The naphthalene ring system is an effective chromophore, meaning it can absorb light (typically in the UV region). This absorbed energy can then initiate a photochemical reaction. Studies on related compounds, such as 4-nitro-1-hydroxy-2-naphthoic acid, have explored their unique photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT) researchgate.net. This process, where a proton moves to a different position within the molecule in its excited state, is fundamental to the function of many molecular probes, sensors, and photosensitizers.

Furthermore, the activated naphthalene ring in 4-hydroxy-2-naphthoic acid derivatives can undergo specific reactions, such as prenylation, which is a key step in the biosynthesis of certain natural products biorxiv.org. This reactivity highlights its potential as a scaffold for building more complex, functional photosensitive molecules for applications in organic chemistry and materials science.

Biocatalysis and Metabolic Pathways Involving Naphthoate Structures

Enzymatic Prenylation by Prenyltransferases (e.g., RcDT1 with 4-hydroxy-2-naphthoic acid)

Enzymatic prenylation is a crucial step in the biosynthesis of various natural products, where a prenyl group is attached to a substrate molecule. This reaction is catalyzed by a class of enzymes known as prenyltransferases. In the context of naphthoate structures, the prenyltransferase RcDT1, discovered in the cell suspension culture of Rubia cordifolia, has been identified as a key enzyme in the biosynthesis of anthraquinones. biorxiv.orgbiorxiv.org

RcDT1 is a member of the UbiA superfamily of prenyltransferases and is responsible for the first specific step in the shikimate pathway for forming alizarin-type anthraquinones. biorxiv.orgbiorxiv.org The enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to a naphthoic acid precursor. biorxiv.org Substrate specificity studies have revealed that the recombinant RcDT1 primarily recognizes naphthoic acids, particularly those with hydroxyl groups on the carboxyl-bearing ring. biorxiv.org

A significant finding is the activity of RcDT1 with 4-hydroxy-2-naphthoic acid, the parent acid of Ethyl 4-hydroxy-2-naphthoate. The enzyme catalyzes the C-prenylation of 4-hydroxy-2-naphthoic acid at the C-3 position, adjacent to the hydroxyl group, to form 3-prenyl-4-hydroxy-2-naphthoic acid. biorxiv.org This demonstrates a specific biocatalytic transformation for a molecule structurally very similar to the subject of this article. While RcDT1 shows promiscuous recognition for some 4-hydroxyl benzoic acids, its primary activity is towards naphthoic acids. biorxiv.org There is currently no direct research available on the enzymatic prenylation of this compound itself, and it is likely that the ester would first need to be hydrolyzed to its parent acid to serve as a substrate for enzymes like RcDT1.

Table 1: Substrate Recognition by Prenyltransferase RcDT1
Substrate ClassSpecific Example(s)Observed ActivityReference
Naphthoic Acids1,4-dihydroxy-2-naphthoic acid, 4-hydroxy-2-naphthoic acidPrimary substrates, high catalytic activity biorxiv.org
Benzoic AcidsBenzoic acids with a 4-hydroxyl groupRecognized and prenylated through promiscuous activity biorxiv.org

Dioxygenase-Catalyzed Ring Cleavage in Biodegradation Pathways (e.g., 1-hydroxy-2-naphthoate (B8527853) dioxygenase in phenanthrene (B1679779) degradation)

Dioxygenases are critical enzymes in the aerobic biodegradation of aromatic compounds, catalyzing the cleavage of the aromatic ring by incorporating both atoms of molecular oxygen. nih.gov A well-documented example involving a naphthoate structure is the degradation of phenanthrene, a polycyclic aromatic hydrocarbon, by various bacteria. nih.govmdpi.com In this pathway, 1-hydroxy-2-naphthoic acid, an isomer of the parent acid of this compound, serves as a key metabolic intermediate. nih.govoup.com

The key enzyme responsible for the ring cleavage of this intermediate is 1-hydroxy-2-naphthoic acid dioxygenase (1-HNDO). nih.govresearchgate.net This enzyme, purified from Pseudomonas sp. strain PPD, is an extradiol-type ring-cleaving dioxygenase that requires Fe(II) as a cofactor. nih.gov It specifically catalyzes the oxygenolytic fission of 1-hydroxy-2-naphthoic acid to produce 2-carboxybenzalpyruvic acid. nih.govresearchgate.net Stoichiometric studies confirmed that one mole of O₂ is incorporated into the substrate to yield one mole of the product. nih.gov

The enzyme demonstrates high specificity for its substrate, 1-hydroxy-2-naphthoic acid, and shows no activity with other tested hydroxynaphthoic acids, salicylic (B10762653) acid, or gentisic acid. nih.gov This specificity highlights the precise enzymatic machinery evolved by microorganisms to degrade complex aromatic pollutants. While this pathway provides a clear example of biocatalysis involving a naphthoate structure, there are no specific studies on the biodegradation or dioxygenase-catalyzed cleavage of this compound.

Table 2: Kinetic Parameters of 1-hydroxy-2-naphthoic acid dioxygenase (1-HNDO) from Pseudomonas sp. strain PPD
ParameterValueDescriptionReference
Km13.5 µMMichaelis constant, indicating substrate affinity. nih.govresearchgate.net
Vmax114 µmol min-1 mg-1Maximum reaction velocity. nih.govresearchgate.net
Ki (Substrate Inhibition)116 µMInhibition constant for substrate inhibition. nih.gov
Ki (Competitive Inhibition by 3-H2NA)24 µMInhibition constant for the competitive inhibitor 3-hydroxy-2-naphthoic acid. nih.gov
3-H2NA: 3-hydroxy-2-naphthoic acid

Metabolic Fate and Biotransformation Studies (e.g., Glucuronidation)

The metabolic fate of xenobiotics like this compound in mammals typically involves a series of biotransformation reactions designed to increase their water solubility and facilitate excretion. For an ester compound with a phenolic hydroxyl group, the metabolism can be predicted to occur in two main phases.

Phase I Metabolism: Ester Hydrolysis The first likely metabolic step for this compound is the hydrolysis of its ethyl ester bond. This reaction is commonly catalyzed by carboxylesterases, which are abundant in the liver. nih.gov Studies on various carboxylic esters of α-naphthol and β-naphthol have shown that these compounds are readily cleaved by mammalian liver esterases. nih.gov This hydrolysis would yield the parent acid, 4-hydroxy-2-naphthoic acid, and ethanol.

Phase II Metabolism: Glucuronidation Following hydrolysis, the resulting 4-hydroxy-2-naphthoic acid, which contains a phenolic hydroxyl group, would be a prime candidate for Phase II conjugation reactions. Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the substrate. nih.govepa.gov This process significantly increases the hydrophilicity of the molecule, marking it for elimination via urine or bile. nih.gov The hydroxyl group on the naphthalene (B1677914) ring is the most probable site for this conjugation, leading to the formation of a stable O-glucuronide. researchgate.net Studies on similarly structured compounds, such as hydroxypropranolol, confirm that hydroxylated naphthalene rings are effective substrates for UGT enzymes. mdpi.com

While direct metabolic studies on this compound are not available, this proposed pathway is based on well-established biotransformation reactions for compounds with similar functional groups.

Table 3: Proposed Metabolic Pathway for this compound
Metabolic PhaseReactionEnzyme ClassResulting MetaboliteReference
Phase IEster HydrolysisCarboxylesterases4-hydroxy-2-naphthoic acid and Ethanol nih.gov
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)4-hydroxy-2-naphthoic acid O-glucuronide nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Advancements

The principal academic contribution surrounding Ethyl 4-hydroxy-2-naphthoate lies in its utility as a foundational scaffold for the development of pharmacologically active agents and functional materials. Research has demonstrated its role as a key building block in the synthesis of various derivatives with potential therapeutic applications.

One of the significant areas of advancement is in the development of antagonists for the P2Y₁₄ receptor, a G-protein coupled receptor implicated in inflammatory and immune responses. While studies often focus on more complex derivatives, the 4-hydroxy-2-naphthoate core, as present in this compound, is a crucial structural motif. For instance, structurally analogous compounds have shown high-affinity antagonism at this receptor. vulcanchem.com The ethyl ester group in this compound is suggested to increase lipophilicity compared to its methyl ester counterpart, a property that can influence the membrane permeability of resulting derivatives in biological systems.

Furthermore, derivatives synthesized from related starting materials, such as Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate, have been investigated for their cytotoxic effects. Specifically, novel naphthoquinones prepared from this precursor have exhibited substantial cytotoxicity against MCF-7 breast cancer cells, with the most active compound showing an IC50 of 15µM. researchgate.netnih.gov This highlights the potential of the 4-hydroxy-2-naphthoate framework in the design of new anticancer agents.

The synthesis of various substituted naphthoic acids, including those with amino and nitro groups, has been documented in patents, showcasing the chemical tractability of the naphthoic acid core for creating diverse molecular libraries for further screening. google.com

Unexplored Research Avenues and Challenges

Despite its utility as a synthetic intermediate, dedicated research focusing solely on the intrinsic properties and activities of this compound remains limited. Several research avenues are yet to be thoroughly explored.

A primary challenge in the synthesis of derivatives from this compound is achieving regioselectivity. For example, in the preparation of amino-substituted derivatives, the formation of isomeric mixtures can occur, complicating purification and hindering the development of focused compound libraries for biological screening. researchgate.net Overcoming these synthetic hurdles to allow for precise structural modifications is a key area for future research.

The inherent biological activity of this compound itself has not been extensively studied. While its derivatives show promise, a comprehensive toxicological and pharmacological profile of the parent compound is lacking. Such studies would be crucial to ascertain its safety and potential for direct therapeutic use, if any.

Moreover, the exploration of this compound in other therapeutic areas beyond P2Y₁₄ receptor antagonism and general cytotoxicity is an open field. Its structural features could be amenable for targeting other enzymes or receptors, warranting broader biological screening.

Potential for Translational Research and Industrial Applications

The potential for translational research and industrial applications of this compound is intrinsically linked to the successful development of its derivatives.

In the pharmaceutical industry, the compound serves as a valuable starting material for drug discovery programs. The development of potent and selective P2Y₁₄ receptor antagonists based on the 4-hydroxy-2-naphthoate scaffold could lead to novel treatments for inflammatory diseases. Similarly, its role as a precursor for cytotoxic agents suggests a pathway towards new cancer therapeutics. researchgate.netnih.gov The ability to synthesize a variety of derivatives, as indicated in patent literature, underscores its potential for generating new intellectual property. google.com

Beyond pharmaceuticals, the naphthoic acid structure is a common feature in dyes and pigments. While direct industrial use of this compound in this sector is not prominently documented, its chemical nature makes it a plausible candidate for the synthesis of novel colorants with specific properties. The synthesis of related compounds for use as photochromic and thermochromic dyes has been reported, suggesting a potential application area for derivatives of this compound. iucr.org

The compound is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. bldpharm.comfluorochem.co.ukchemsrc.com This availability is a crucial factor for its potential scale-up and industrial utilization.

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-naphthoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 4-hydroxy-2-naphthoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

  • Reflux conditions : 12–24 hours at 60–80°C to drive esterification to completion.
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve ≥95% purity.
  • Yield optimization : Control of stoichiometry (1:3 molar ratio of acid to ethanol) and use of molecular sieves to absorb water, shifting equilibrium toward ester formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 1.35 (triplet, CH3 of ethyl), δ 4.30 (quartet, CH2 of ethyl), and δ 8.2–8.8 (aromatic protons). 13^{13}C NMR confirms the ester carbonyl at ~167 ppm.
  • IR : Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (OH stretch).
  • Mass spectrometry : ESI-MS typically exhibits [M+H]+^+ at m/z 231.1 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in unit cell parameters or diffraction patterns may arise from:

  • Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Disorder : Apply PART instructions in SHELX to refine disordered regions. Validate against literature (e.g., CCDC entries) and cross-check with DFT-optimized structures .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~270°C for this compound).
  • pH stability : Conduct UV-Vis spectroscopy in buffers (pH 2–12) to monitor absorbance shifts indicative of hydrolysis or tautomerization .

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electrostatic potential surfaces for hydrogen-bonding sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via RMSD clustering .

Data Analysis and Interpretation

Q. How should researchers address variability in biological activity data for this compound derivatives?

  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). For dose-response curves, use nonlinear regression (e.g., Hill equation) in GraphPad Prism.
  • Outlier detection : Leverage Grubbs’ test to exclude anomalous data points .

Q. What strategies validate the compound’s role as a fluorescent probe in cellular imaging?

  • Confocal microscopy : Measure emission maxima (e.g., λem = 450 nm under λex = 350 nm).
  • Quantum yield calculation : Compare with standard probes (e.g., quinine sulfate) using integrated fluorescence intensity and absorbance .

Tables of Key Data

Q. Table 1. Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight230.23 g/molESI-MS
Melting Point270–290°CTGA
Solubility (25°C)1.2 mg/mL in DMSOUSP dissolution test

Q. Table 2. Common Contaminants in Synthesis

ContaminantSourceMitigation Strategy
Unreacted 4-hydroxy-2-naphthoic acidIncomplete esterificationColumn chromatography (silica gel, ethyl acetate/hexane)
Ethyl sulfateAcid catalyst residueNeutralization with NaHCO3, followed by filtration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.